Lipophilicity Differential: XLogP3 2.7 vs. 1.0 for N2-Cyclopropylpyridine-2,3-diamine
The target compound exhibits a computed XLogP3 of 2.7, which is 1.7 log units higher than the 1.0 value for the closest analog lacking the 6‑isobutyl group, N2‑cyclopropylpyridine‑2,3‑diamine (CAS 290313‑23‑4) [1][2]. This difference places the target compound in a lipophilicity range that favors membrane permeability while remaining below the common lipophilicity‑driven toxicity threshold of logP > 5.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | N2-Cyclopropylpyridine-2,3-diamine: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.7 (target is 2.7‑fold more lipophilic on a log scale) |
| Conditions | PubChem XLogP3 algorithm v3.0, based on atom‑type contributions |
Why This Matters
Lipophilicity is a prime determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a 1.7 log unit shift is sufficient to alter oral bioavailability classification and requires explicit compensation in formulation or structural optimization.
- [1] PubChem Compound Summary for CID 53486884, N2-cyclopropyl-6-isobutylpyridine-2,3-diamine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1245648-77-4 View Source
- [2] PubChem Compound Summary for CID 2735310, N2-cyclopropylpyridine-2,3-diamine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/290313-23-4 View Source
